![molecular formula C10H19N B12946090 Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)
Bicyclo[3.2.2]nonan-1-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[322]nonan-1-ylmethanamine is a bicyclic amine compound characterized by its unique structure, which consists of a bicyclo[322]nonane framework with a methanamine group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.2]nonan-1-ylmethanamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by high-pressure cycloaddition and thermal cycloreversion procedures . This method allows for the formation of the bicyclo[3.2.2]nonane core, which can then be functionalized to introduce the methanamine group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient purification techniques, such as column chromatography, are common in industrial settings to produce this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.2]nonan-1-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.2.2]nonane framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.2]nonan-1-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Bicyclo[3.2.2]nonan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
Adamantane: Another bicyclic compound with a different framework, known for its stability and use in pharmaceuticals.
Uniqueness
Bicyclo[322]nonan-1-ylmethanamine is unique due to its specific bicyclic structure and the presence of the methanamine group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
1-bicyclo[3.2.2]nonanylmethanamine |
InChI |
InChI=1S/C10H19N/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9H,1-8,11H2 |
InChI-Schlüssel |
VMYYFOCRYKQXNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(C1)(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


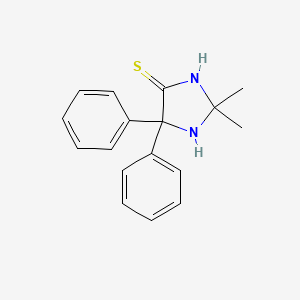
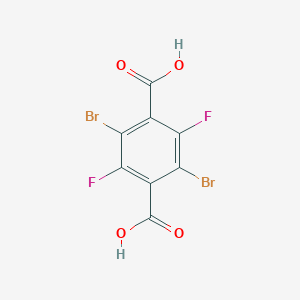

![trans-3-[(2-Fluoro-4-pyridyl)oxy]cyclobutanamine](/img/structure/B12946025.png)
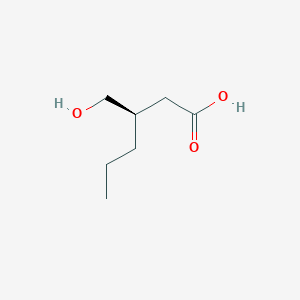
![[5-(3,5-Dichlorophenyl)sulfinyl-4-isopropyl-1-methyl-imidazol-2-yl]methyl carbamate](/img/structure/B12946034.png)
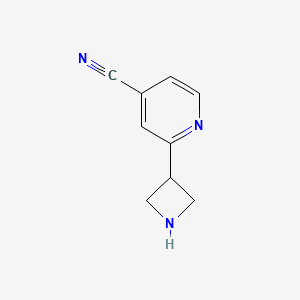
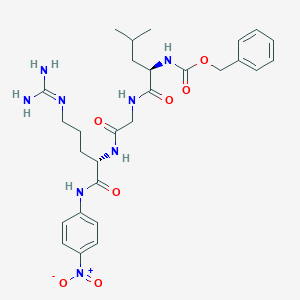
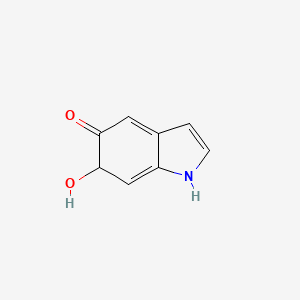

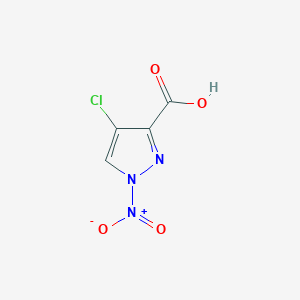
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)

